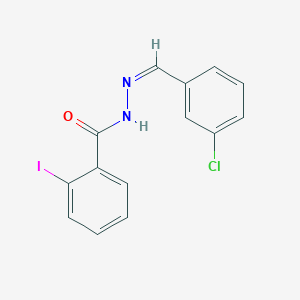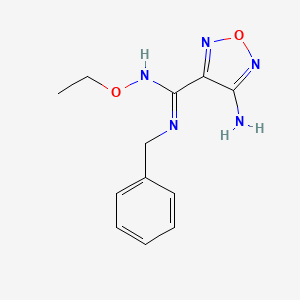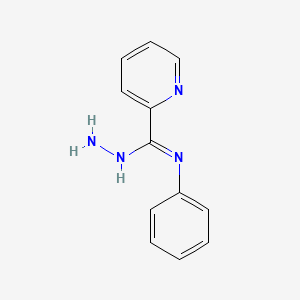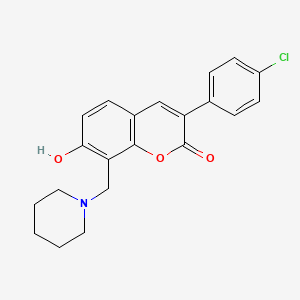
N'-(3-chlorobenzylidene)-2-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzylidene)-2-iodobenzohydrazide, also known as IodoCBI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a hydrazone derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N'-(3-chlorobenzylidene)-2-iodobenzohydrazide is not fully understood, but it is believed to act by inhibiting the Akt/mTOR signaling pathway. This pathway is involved in cell survival and proliferation. Inhibition of this pathway leads to apoptosis in cancer cells. N'-(3-chlorobenzylidene)-2-iodobenzohydrazide also inhibits bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N'-(3-chlorobenzylidene)-2-iodobenzohydrazide has been shown to induce apoptosis in cancer cells and inhibit bacterial growth. It has also been shown to have anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
N'-(3-chlorobenzylidene)-2-iodobenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has shown promising results in various scientific research fields. However, it has some limitations as well. It is a relatively new compound, and more research is needed to fully understand its mechanism of action. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for N'-(3-chlorobenzylidene)-2-iodobenzohydrazide research. One direction is to study its potential as a therapeutic agent for cancer and bacterial infections. Another direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis method.
Conclusion:
In conclusion, N'-(3-chlorobenzylidene)-2-iodobenzohydrazide is a promising compound that has shown potential in various scientific research fields. Its synthesis method is relatively simple, and it has several advantages for lab experiments. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. However, more research is needed to fully understand its mechanism of action and to optimize its use as a therapeutic agent.
Synthesis Methods
The synthesis of N'-(3-chlorobenzylidene)-2-iodobenzohydrazide involves the reaction between 3-chlorobenzaldehyde and 2-iodobenzohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a yellow crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Scientific Research Applications
N'-(3-chlorobenzylidene)-2-iodobenzohydrazide has shown promising results in various scientific research fields. It has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. It has also been studied for its antibacterial properties. It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
properties
IUPAC Name |
N-[(Z)-(3-chlorophenyl)methylideneamino]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O/c15-11-5-3-4-10(8-11)9-17-18-14(19)12-6-1-2-7-13(12)16/h1-9H,(H,18,19)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUPEKPXQYCIMK-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC(=CC=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-chlorophenyl)methylideneamino]-2-iodobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5914867.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914871.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914892.png)


![N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914913.png)
![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5914917.png)
![2-[2-(6-methoxy-5-methyl-3,4-dihydro-1(2H)-naphthalenylidene)ethyl]-2-methyl-1,3-cyclohexanedione](/img/structure/B5914919.png)

![N-(3-acetylphenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5914927.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B5914929.png)
![3-methyl-2-thiophenecarbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5914943.png)
![N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5914951.png)
![4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5914958.png)